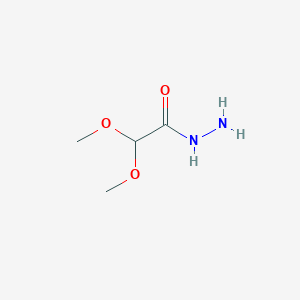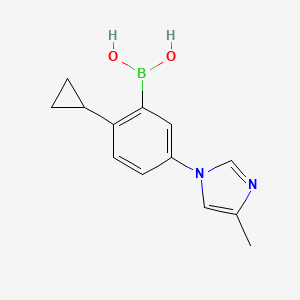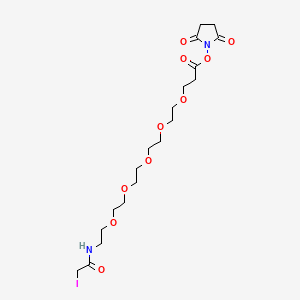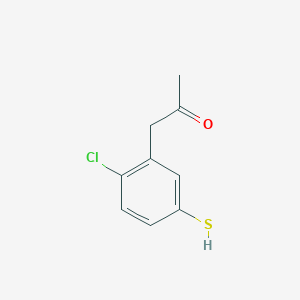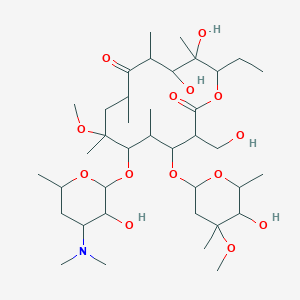
Fumaritine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fumaritine N-oxide is an alkaloid compound found in certain species of the Fumaria genus, particularly Fumaria kralikii
Preparation Methods
Synthetic Routes and Reaction Conditions
Fumaritine N-oxide can be synthesized through the oxidation of fumaritine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peroxyacids like perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the N-oxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for large-scale production, ensuring the purity of the final product, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Fumaritine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The initial formation of this compound from fumaritine is an oxidation reaction.
Reduction: This compound can be reduced back to fumaritine under specific conditions.
Substitution: The N-oxide group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, perbenzoic acid, peroxyacetic acid.
Reducing Agents: Various reducing agents can be used to convert this compound back to fumaritine, including hydrogen gas in the presence of a catalyst.
Solvents: Organic solvents such as methanol, benzene, and dimethyl sulfoxide (DMSO) are commonly used in these reactions.
Major Products Formed
The major products formed from the reactions of this compound include fumaritine (through reduction) and various substituted derivatives depending on the specific substitution reactions performed.
Scientific Research Applications
Fumaritine N-oxide has several scientific research applications, including:
Industry: The unique chemical properties of this compound make it a valuable compound for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of fumaritine N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cytotoxic effects. Additionally, the N-oxide group can enhance the solubility and bioavailability of the compound, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
Parfumine: Another alkaloid found in Fumaria species, similar in structure to fumaritine N-oxide.
Lastourvilline: A spirobenzylisoquinoline alkaloid with similar chemical properties.
Feruloyl tyramine: An alkaloid with comparable biological activities.
Uniqueness
This compound is unique due to its specific N-oxide functional group, which imparts distinct chemical and biological properties. This functional group allows for unique redox reactivity and enhances the compound’s solubility and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H21NO6 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
6-methoxy-2-methyl-2-oxidospiro[3,4-dihydroisoquinolin-2-ium-1,7'-6,8-dihydrocyclopenta[g][1,3]benzodioxole]-7,8'-diol |
InChI |
InChI=1S/C20H21NO6/c1-21(24)6-5-11-7-16(25-2)14(22)8-13(11)20(21)9-12-3-4-15-18(27-10-26-15)17(12)19(20)23/h3-4,7-8,19,22-23H,5-6,9-10H2,1-2H3 |
InChI Key |
GIGLNPLPIFRSFH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C13CC4=C(C3O)C5=C(C=C4)OCO5)O)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


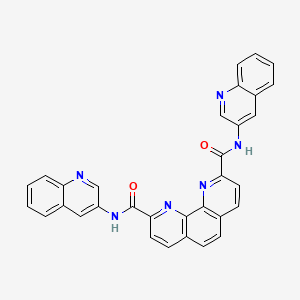

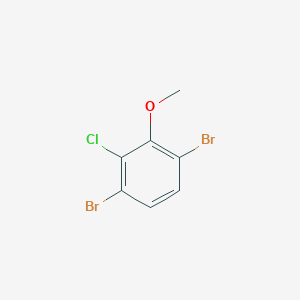


![(2R,3R)-7-methyl-2,3-diphenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14076342.png)
![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
